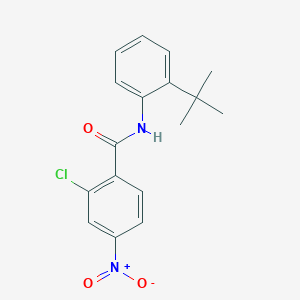![molecular formula C15H13N5O3 B5713146 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide, also known as MPTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTB is a tetrazole-based compound that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for various research applications.
Mechanism of Action
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide works by binding to the protein FKBP12, which is involved in various cellular processes. This binding leads to the inhibition of the protein's activity, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has been shown to have various biochemical and physiological effects, including its ability to modulate immune responses. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has been shown to inhibit the activation of T cells and the production of cytokines, which has potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide is its unique chemical structure, which makes it a promising candidate for various research applications. However, one limitation of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide in scientific research. One potential application is in the development of new drugs for the treatment of autoimmune diseases. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide's ability to modulate immune responses makes it a promising candidate for this application. Additionally, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide could be used in the development of new tools for studying protein-protein interactions, which has applications in drug discovery and development. Finally, further research is needed to fully understand the potential toxic effects of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide and to develop strategies for minimizing these effects.
Synthesis Methods
The synthesis of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide involves a multi-step process that starts with the preparation of 2-methoxyphenol. This is followed by the conversion of 2-methoxyphenol to 2-methoxy-5-nitrophenol, which is then reduced to 2-methoxy-5-aminophenol. The final step involves the reaction of 2-methoxy-5-aminophenol with 4-fluorobenzoyl chloride and sodium azide to yield 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide.
Scientific Research Applications
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has shown potential in various scientific research applications, including its use as a tool for studying protein-protein interactions. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has been used in the development of a fluorescence polarization-based assay for detecting protein-protein interactions, which has applications in drug discovery and development.
properties
IUPAC Name |
4-[5-(2-methoxyphenoxy)tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-22-12-4-2-3-5-13(12)23-15-17-18-19-20(15)11-8-6-10(7-9-11)14(16)21/h2-9H,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKDRJBGFJBJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5713069.png)


![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)

![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5713092.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)

![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)

![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)

